

Practical Guide to Using 2-Amino-8-bromopurineriboside

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Compound of Interest

Compound Name: 2-Amino-8-bromopurineriboside

CAS No.: 3001-47-6

Cat. No.: B1382075

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CAS No: 3001-47-6 Formula: $C_{10}H_{12}BrN_5O_4$ MW: 346.14 g/mol IUPAC: (2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[1][2]

Core Applications & Mechanism of Action

A. Conformational Locking (The Syn Effect)

Unlike natural purines which predominantly adopt an anti conformation about the glycosidic bond, 8-substituted purines are sterically forced into the syn conformation. The bulky bromine atom at C8 clashes with the ribose O4' (and 5'-substituents) in the anti state.

- Application: Researchers use 8-Br-2AP to stabilize Z-DNA/Z-RNA structures or to probe enzyme active sites that require a syn-nucleoside for recognition.

B. Fluorescence Quenching (The Heavy Atom Effect)

The parent compound, 2-Aminopurine (2AP), is a widely used fluorescent probe (

).

- Mechanism: The addition of Bromine (a heavy atom) increases spin-orbit coupling, facilitating intersystem crossing from the singlet () to the triplet () state.
- Application: 8-Br-2AP serves as a non-fluorescent isosteric control in fluorescence resonance energy transfer (FRET) studies or as a scaffold for phosphorescence studies.

C. Medicinal Chemistry Scaffold (S_NAr Reactivity)

The C8-Br bond is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

- Application: It serves as a "linchpin" intermediate. The bromine can be displaced by amines, thiols, or carbon nucleophiles to generate libraries of 8-functionalized 2-aminopurine derivatives (e.g., 8-amino-2AP, 8-thio-2AP).

Preparation & Handling Protocols

Solubility & Stability Data

Solvent	Solubility (max)	Stability	Notes
DMSO	~50 mM	High (Months at -20°C)	Preferred stock solvent.[1]
Water	< 1 mM	Low (Hydrolysis risk)	Poor solubility; heating required.
Ethanol	~5 mM	Moderate	Suitable for intermediate dilution.
PBS (pH 7.4)	~2 mM	Moderate	Prepare fresh; avoid acidic pH.

Critical Handling Note: Halogenated nucleosides are light-sensitive. Prolonged exposure to UV or bright ambient light can cause debromination or radical formation.

- Storage: Lyophilized powder at -20°C (desiccated).

- Stock Solution: Dissolve in anhydrous DMSO. Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Synthetic Functionalization (S_NAr Displacement)

Objective: To synthesize 8-alkylamino-2-aminopurine derivatives using 8-Br-2AP as the electrophile.

Reagents:

- Substrate: **2-Amino-8-bromopurineriboside** (1 equiv)^{[1][2]}
- Nucleophile: Primary amine (e.g., Methylamine, 5 equiv)
- Solvent: Ethanol or DMF
- Base: Triethylamine (TEA) (2 equiv)

Step-by-Step Procedure:

- Dissolution: Dissolve 100 mg of 8-Br-2AP in 2 mL of anhydrous ethanol (or DMF for higher boiling amines).
- Addition: Add TEA followed by the amine nucleophile.
- Reflux: Heat the reaction mixture to 70–80°C in a sealed pressure vial (if using volatile amines) or round-bottom flask.
 - Reaction Time: 4–12 hours. Monitor by TLC (10% MeOH in DCM).
- Workup: Evaporate solvent under reduced pressure.
- Purification: The product is often more polar. Purify via silica gel flash chromatography or preparative HPLC (C18 column, Water/Acetonitrile gradient).

- Validation: Confirm loss of Br isotope pattern in Mass Spec and appearance of alkyl signals in NMR.

Protocol B: Biological Control in TLR7 Assays

Objective: To use 8-Br-2AP as a negative control or partial agonist to validate TLR7 specificity against 8-Bromoguanosine (8-Br-Guo).

- Rationale: TLR7 recognition strongly depends on the C6-carbonyl (oxo) group of guanosine. 8-Br-2AP lacks this group (C6-H), allowing researchers to prove that an observed immune response is specific to the guanosine scaffold and not just the 8-bromo modification.

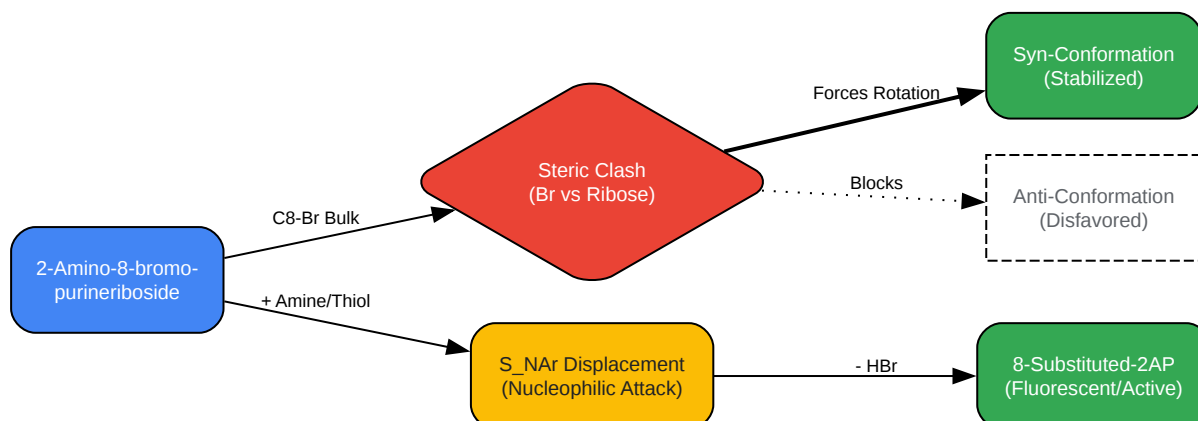
Workflow:

- Cell System: HEK-Blue™ hTLR7 cells (InvivoGen) or human PBMCs.
- Preparation:
 - Positive Control: 8-Bromoguanosine (100 μM).
 - Test Compound: 8-Br-2AP (Titration: 10 μM – 200 μM).
 - Vehicle Control: DMSO (0.1%).
- Incubation: Treat cells for 16–24 hours at 37°C.
- Readout: Measure SEAP activity (HEK-Blue) or cytokine ELISA (TNF-α, IFN-α).
- Analysis: Expect <10% activity for 8-Br-2AP compared to 8-Br-Guo. If activity is observed, it suggests off-target sensing or metabolism to guanosine analogs.

Mechanistic Visualization

Figure 1: Conformational Switching & Reactivity Logic

The following diagram illustrates the steric driver for the syn conformation and the chemical divergence pathways.



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Caption: The C8-Bromine atom sterically prohibits the anti-conformation, locking the nucleoside in syn. Chemically, it acts as a leaving group for functionalization.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Precipitation in Media	Stock concentration too high (>50mM) or rapid addition to cold media.	Dilute stock to 10mM in DMSO. Pre-warm media to 37°C before adding. Vortex immediately.
Unexpected Fluorescence	Debromination (photolysis) yielding parent 2-aminopurine.	Protect all solutions from light. Check purity by HPLC (2-AP is highly fluorescent).
Low Yield in Synthesis	Incomplete displacement (steric hindrance).	Use a polar aprotic solvent (DMF/DMSO) and higher temperature (90°C). Ensure amine is in excess.
No Biological Activity	Compound is likely inactive at TLR7 (expected).	Use as a negative control. If activity is required, switch to 8-Bromoguanosine.

References

- Structural Basis of Purine Conformation
 - Davis, A. M., et al. "Conformational restriction of nucleosides by C8-substitution: Implications for RNA structure." *Nucleic Acids Research*.
- Fluorescence Properties of 2-Aminopurine
 - Jean, J. M., & Hall, K. B. "2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking." *Proceedings of the National Academy of Sciences*, 2001.
- TLR7 Structure-Activity Relationships
 - Lee, J., et al. "Molecular basis for the immunostimulatory activity of guanosine analogs at Toll-like receptor 7." *Proceedings of the National Academy of Sciences*, 2003. (Defines the requirement for C6-oxo group, explaining 8-Br-2AP's lack of potency).
- Chemical Identity
 - National Center for Biotechnology Information. "PubChem Compound Summary for CID 86339913, **2-Amino-8-bromopurineriboside**".

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Sources

- 1. 3001-46-5|8-Bromo-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diol|BLD Pharm [bldpharm.com]
- 2. (Nucleosides & Nucleotides) | BLDpharm [bldpharm.de]
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